EL102

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

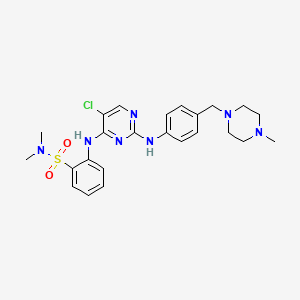

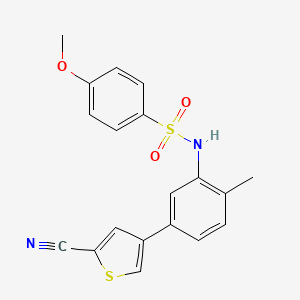

EL102 is a hypoxia-induced factor 1 (Hif1α) inhibitor . It induces apoptosis, inhibits tubulin polymerisation, and shows activities against prostate cancer . It can be used for the research of cancer .

Molecular Structure Analysis

The chemical formula of EL102 is C19H16N2O3S2 . Its exact mass is 384.06 and its molecular weight is 384.468 . The elemental analysis shows that it contains Carbon (59.36%), Hydrogen (4.19%), Nitrogen (7.29%), Oxygen (12.48%), and Sulfur (16.68%) .Applications De Recherche Scientifique

EL102 has been identified as a novel small molecule antagonist targeting the hypoxia signaling cascade. It's primarily researched in the context of anti-cancer applications. EL102 inhibits HIF1alpha signaling and induces apoptosis in cancer cells. Its development has been the subject of several studies focusing on its mechanisms and efficacy in combating various cancer types, especially prostate cancer.

Anti-Cancer Properties

Broad-Spectrum Anti-Cancer Agent

EL102 shows significant inhibition of HIF1alpha signaling in cells, leading to reduced cellular proliferation in a range of solid and liquid tumor cells. It has been observed to induce caspase 3/7, driving cells into apoptosis. In human xenografts, EL102 as a single agent demonstrated substantial tumor growth reduction (McLaughlin, 2011).

Efficacy in Prostate Cancer

EL102 is particularly potent against prostate cancer cells. It shows the ability to inhibit cell proliferation and cell motility, with IC50 values in the low nM range. Its activity remains consistent in both androgen-dependent and androgen-independent prostate cancer cell lines. In murine models, EL102 in combination with docetaxel resulted in greater tumor growth inhibition compared to either treatment alone (Toner et al., 2012) (Toner et al., 2013).

Overcoming Drug Resistance

EL102 has been shown to be effective in a multidrug-resistant setting. It can circumvent MDR1-mediated drug resistance, making it a promising candidate for treatment in cases where conventional drugs fail (Glynn et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJKZARVVAISJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)

![Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-](/img/structure/B607214.png)

![N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B607218.png)

![(2s,4r)-1-((s)-2-(7-(4-((r)-3-((4-(N-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((s)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B607219.png)